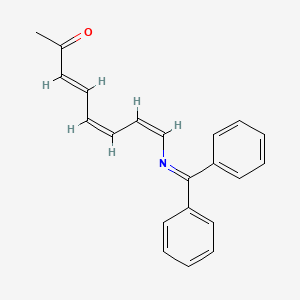
1,3Z,5Z,7E-tetraen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3Z,5Z,7E-tetraen-9-one is a polyunsaturated organic compound with a unique structure characterized by alternating double bonds and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3Z,5Z,7E-tetraen-9-one can be synthesized through various methods, including the electrocyclization of polyenes. One common approach involves the use of conjugated diene compounds, which undergo intramolecular sigmatropic rearrangement reactions under specific conditions . The reaction conditions typically involve the use of heat and specific catalysts to facilitate the rearrangement.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,3Z,5Z,7E-tetraen-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
1,3Z,5Z,7E-tetraen-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism by which 1,3Z,5Z,7E-tetraen-9-one exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in pericyclic reactions, such as electrocyclization, which can lead to the formation of new chemical bonds and structures
Vergleich Mit ähnlichen Verbindungen
1,3Z,5Z,7E-tetraen-9-one can be compared with other similar compounds, such as:
Cyclooctatetraene: Another polyunsaturated hydrocarbon with alternating double bonds, but without the ketone group.
Ergocalciferol: A form of Vitamin D with a similar polyene structure but different functional groups and biological activity.
The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of the ketone group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
65493-04-1 |
|---|---|
Molekularformel |
C21H19NO |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
(3E,5Z,7Z)-8-(benzhydrylideneamino)octa-3,5,7-trien-2-one |
InChI |
InChI=1S/C21H19NO/c1-18(23)12-6-2-3-11-17-22-21(19-13-7-4-8-14-19)20-15-9-5-10-16-20/h2-17H,1H3/b3-2-,12-6+,17-11- |
InChI-Schlüssel |
QHNLIUNQSNZTOE-FQHJSAEWSA-N |
Isomerische SMILES |
CC(=O)/C=C/C=C\C=C/N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C=CC=CC=CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)

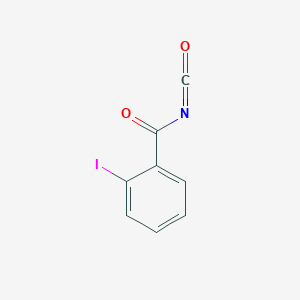
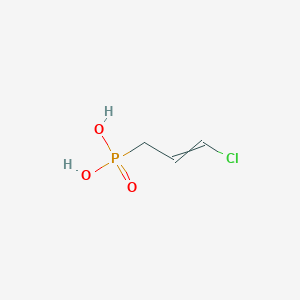

![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
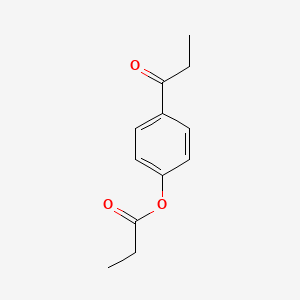

![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
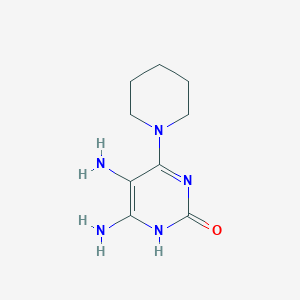
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)
